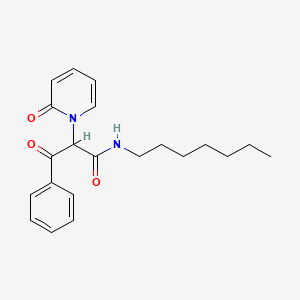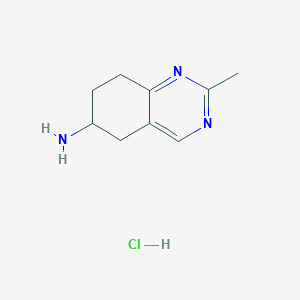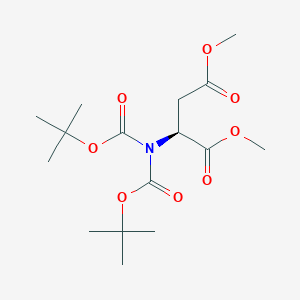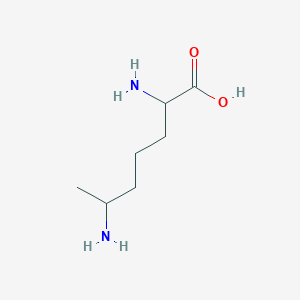
N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” is a synthetic organic compound that belongs to the class of amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the amide bond: Reacting heptanoic acid with an appropriate amine to form the heptyl amide.
Introduction of the pyridinyl group: Using a coupling reaction to attach the pyridinyl group to the amide.
Addition of the phenyl group: Employing a Friedel-Crafts acylation to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the heptyl chain or the phenyl group.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: The pyridinyl and phenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
“N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the development of new materials or as a specialty chemical.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include other amides with pyridinyl and phenyl groups. The uniqueness of “N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” could lie in its specific substitution pattern and the length of the heptyl chain, which might confer distinct physical, chemical, or biological properties.
List of Similar Compounds
- N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylacetamide
- N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylbutanamide
- N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpentanamide
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-4-5-10-15-22-21(26)19(23-16-11-9-14-18(23)24)20(25)17-12-7-6-8-13-17/h6-9,11-14,16,19H,2-5,10,15H2,1H3,(H,22,26) |
InChI-Schlüssel |
MURJGYDZAJKUOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC(=O)C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12450424.png)

![2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B12450430.png)
![Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12450432.png)






![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12450497.png)


